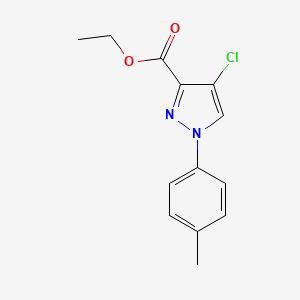![molecular formula C26H19NO2 B12942226 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine](/img/structure/B12942226.png)
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The structure of this compound includes a benzofuran ring fused with a pyridine ring, making it a unique and interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine typically involves multi-step organic reactions. One efficient method involves the domino synthesis from easily accessible 2-hydroxychalcones, α-bromo ketones, and ammonium acetate. This method allows for the formation of both furan and pyridine ring moieties in a one-pot operation .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems and continuous flow reactors to scale up the production while maintaining the efficiency and selectivity of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may lead to the formation of quinone derivatives, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuro[3,2-c]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activities and potential therapeutic applications.
Benzothieno[3,2-b]benzofurans: These compounds are similar in structure and are used in the development of organic electronic materials.
Uniqueness
3-(7-Isopropyldibenzo[b,d]furan-4-yl)benzofuro[3,2-c]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H19NO2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
3-(7-propan-2-yldibenzofuran-4-yl)-[1]benzofuro[3,2-c]pyridine |
InChI |
InChI=1S/C26H19NO2/c1-15(2)16-10-11-18-19-7-5-8-20(26(19)29-24(18)12-16)22-13-25-21(14-27-22)17-6-3-4-9-23(17)28-25/h3-15H,1-2H3 |
Clé InChI |
ZCJFXEXXWJKJFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=NC=C5C6=CC=CC=C6OC5=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


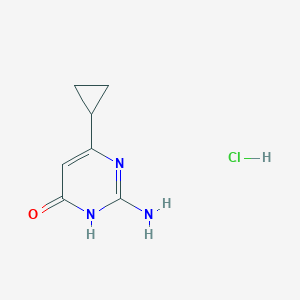
![13-hydroxy-10,16-bis[2-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12942147.png)
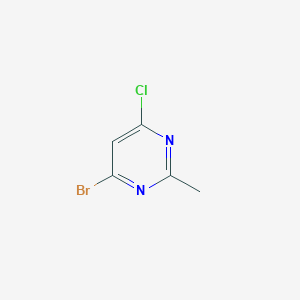
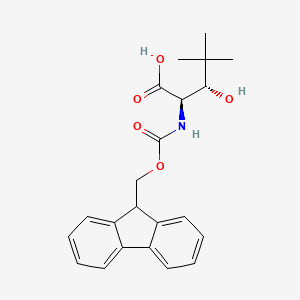
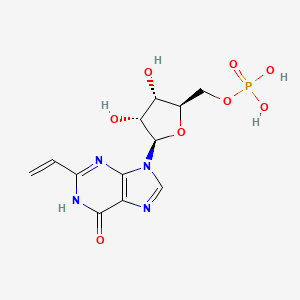
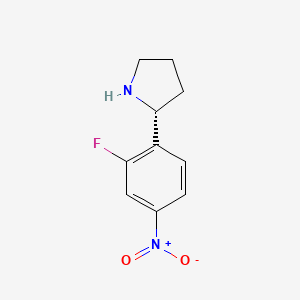
![Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-](/img/structure/B12942171.png)
![2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
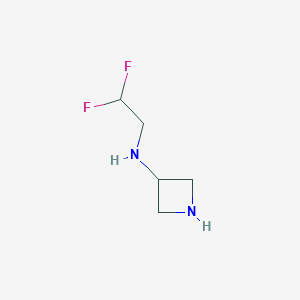
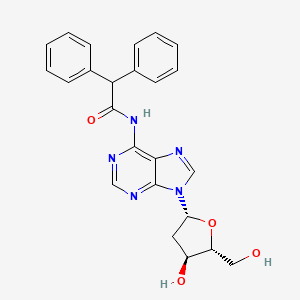
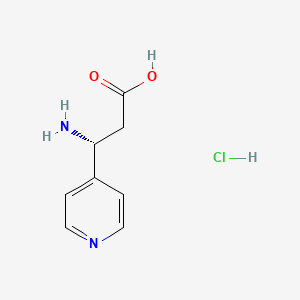
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)

